NAMPT Modulation: Class-Level Patent Evidence for Anticancer Research
A patent covering the chemical class of pyridinyl and pyrimidinyl sulfoxide and sulfone derivatives, which includes 5-(tert-Butylsulfonyl)-2-(4-pyridyl)pyrimidin-4-amine, explicitly claims NAMPT-modulating activity [1]. This provides a defined, though class-level, mechanism of action relevant to oncology research. Direct, quantitative NAMPT inhibition data for this specific compound is not provided in the patent. This differentiates the compound from other sulfonyl pyrimidines not disclosed for this application.
| Evidence Dimension | NAMPT Modulation Activity |
|---|---|
| Target Compound Data | Not quantified in source; compound falls within claimed chemical scope |
| Comparator Or Baseline | Unrelated sulfonyl pyrimidines (baseline: no disclosed NAMPT activity) |
| Quantified Difference | Not applicable; differentiation is based on claimed utility in patent literature. |
| Conditions | Patent claim based on in vitro NAMPT biochemical assays (class-level disclosure). |
Why This Matters
This patent evidence positions the compound as a potential chemical tool for investigating NAMPT-related pathways in cancer, differentiating it from compounds without this disclosed utility.
- [1] Genentech, Inc. & Forma Therapeutics, Inc. (2015). Pyridinyl and pyrimidinyl sulfoxide and sulfone derivatives. U.S. Patent No. US9458172B2. View Source
